cholesterol n-nonyl carbonate

Descripción general

Descripción

Métodos De Preparación

Cholesterol n-nonyl carbonate can be synthesized through esterification reactions involving cholesterol and nonyl chloroformate. The reaction typically requires the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Cholesterol n-nonyl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonates and carboxylic acids.

Reduction: Reduction reactions can convert it back to cholesterol and nonyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions where the nonyl group is replaced by other alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Cholesterol n-nonyl carbonate has diverse applications in scientific research, including:

Drug Delivery Systems: It is used as a pharmaceutical intermediate in the development of drug delivery systems due to its ability to enhance the solubility and bioavailability of drugs.

Nanotechnology: This compound is utilized in the synthesis of nanoparticles and nanomaterials for various applications, including targeted drug delivery and imaging.

Biomaterial Synthesis: It is employed in the synthesis of biomaterials for tissue engineering and regenerative medicine.

Cosmetics and Personal Care: Due to its surfactant properties, this compound is used in the formulation of cosmetics and personal care products.

Mecanismo De Acción

The mechanism of action of cholesterol n-nonyl carbonate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, thereby affecting the transport of molecules across the membrane . Additionally, it can bind to specific proteins and enzymes, influencing their activity and function . The molecular targets and pathways involved include cholesterol transport proteins such as NPC1 and NPC2, which play a crucial role in cholesterol homeostasis .

Comparación Con Compuestos Similares

Cholesterol n-nonyl carbonate can be compared with other cholesterol derivatives such as:

Cholesterol oleate: Similar in structure but with an oleic acid ester instead of nonyl carbonate.

Cholesterol acetate: Contains an acetate group instead of a nonyl group.

Cholesterol butyrate: Features a butyrate ester group.

The uniqueness of this compound lies in its specific nonyl group, which imparts distinct solubility and surfactant properties compared to other cholesterol esters .

Actividad Biológica

Cholesterol n-nonyl carbonate is a compound derived from cholesterol, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

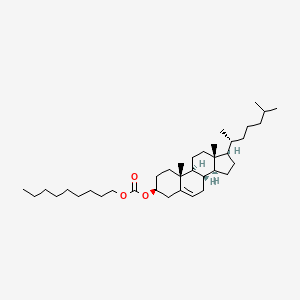

This compound is an ester formed by the reaction of cholesterol with nonyl carbonate. Its chemical formula can be represented as C₃₃H₆₄O₂, indicating it contains a long hydrophobic nonyl chain attached to the cholesterol backbone. This structure is crucial for its interaction with biological membranes and cellular components.

Mechanisms of Biological Activity

Cholesterol derivatives, including this compound, are known to influence various biological processes due to their amphiphilic nature. The following mechanisms have been identified:

- Membrane Fluidity Modulation : Cholesterol esters can alter the fluidity of cell membranes, impacting the function of membrane proteins and receptors .

- Drug Delivery Systems : Cholesterol-based carriers have been shown to enhance the bioavailability and efficacy of drugs, making them potential candidates for drug delivery applications .

- Cell Signaling : Cholesterol derivatives can participate in signaling pathways that regulate cellular processes such as proliferation and differentiation .

In Vitro Studies

- Cell Viability and Proliferation : Studies have demonstrated that this compound can enhance cell viability in various cell lines. For instance, it was found to promote the proliferation of mesenchymal stem cells (MSCs), suggesting a role in regenerative medicine .

- Gene Silencing Efficiency : Cholesterol-conjugated siRNAs showed improved cellular uptake and gene silencing efficacy when linked with fatty acids or other lipophilic moieties. This indicates that this compound could be utilized in gene therapy applications .

In Vivo Studies

- Tumor Growth Reduction : In xenograft mouse models, formulations incorporating cholesterol derivatives exhibited significantly reduced tumor growth without adverse side effects. This highlights the potential of this compound in cancer therapeutics .

- Biocompatibility : The compound has been noted for its biocompatibility, making it suitable for various biomedical applications, including drug delivery systems that require minimal toxicity .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Nguyen et al. (2020) | Demonstrated enhanced drug delivery using cholesterol-based nanoparticles | Supports use in targeted cancer therapies |

| Pan et al. (2012) | Showed improved cellular uptake of siRNA when conjugated with cholesterol | Suggests potential in gene therapy applications |

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O3/c1-7-8-9-10-11-12-13-25-39-35(38)40-30-21-23-36(5)29(26-30)17-18-31-33-20-19-32(28(4)16-14-15-27(2)3)37(33,6)24-22-34(31)36/h17,27-28,30-34H,7-16,18-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVJSPXXNWCOJH-IATSNXCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659856 | |

| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-83-1 | |

| Record name | (3beta)-Cholest-5-en-3-yl nonyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.